4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride
Overview
Description
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C10H8ClF3O2. It is a benzoyl chloride derivative characterized by the presence of methoxy, methyl, and trifluoromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination of the corresponding benzoyl compound. One common method is the reaction of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid+SOCl2→4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride+SO2+HCl
This method ensures the conversion of the carboxylic acid group to the acyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methoxy-3-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid: Formed by hydrolysis.
Scientific Research Applications
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the production of drugs with potential therapeutic effects.
Industry: Used in the manufacture of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzoyl chloride
- 3-Methylbenzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
Uniqueness
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is unique due to the combination of methoxy, methyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-5-3-6(9(11)15)4-7(8(5)16-2)10(12,13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUARQUDWZUWICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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